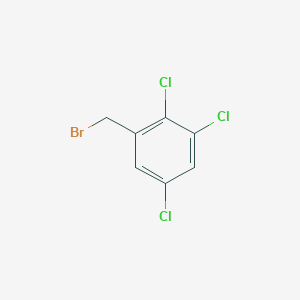

5-溴-2-氯-1,3-二硝基苯

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives like 5-Bromo-2-chloro-1,3-dinitrobenzene typically involves electrophilic aromatic substitution reactions where halogens are introduced into the benzene ring. Although the exact synthesis of 5-Bromo-2-chloro-1,3-dinitrobenzene is not detailed in the provided papers, similar compounds are synthesized through stepwise halogenation and nitration reactions .

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be studied using techniques such as NMR spectroscopy. For instance, the paper on the NMR spectra of chlorobenzene and bromobenzene in a liquid crystalline phase provides insights into the molecular structure of these compounds, which can be related to the structure of 5-Bromo-2-chloro-1,3-dinitrobenzene . The phenyl ring structure is expected to be similar, with the presence of halogens and nitro groups influencing the electron distribution and chemical shifts observed in NMR spectra.

Chemical Reactions Analysis

The reactivity of halogenated benzenes in nucleophilic aromatic substitution reactions is well-documented. Sodium borohydride, for example, can lead to the displacement of halogen atoms by hydrogen in certain positions on the benzene ring . The electrochemical reduction of carbon-halogen bonds is another reaction pathway that can be relevant to 5-Bromo-2-chloro-1,3-dinitrobenzene, as seen in the study of 5-bromo-1,3-dichloro-2-iodobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-chloro-1,3-dinitrobenzene can be inferred from the properties of similar compounds. X-ray structure determinations of bromo- and bromomethyl-substituted benzenes reveal various types of interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are likely to be present in 5-Bromo-2-chloro-1,3-dinitrobenzene as well . These interactions can affect the compound's melting point, solubility, and crystal structure.

科学研究应用

1. 与硼氢化钠的反应

Gold, Miri, 和 Robinson (1980) 探讨了邻溴和对氯硝基苯与硼氢化钠在二甲基亚砜溶液中的反应,包括1-X-2,4-二硝基苯的反应。他们观察到了氢化物Meisenheimer加合物,表明这些化合物在亲核芳香取代反应中的重要性。这项研究突显了5-溴-2-氯-1,3-二硝基苯在合成化学中的潜力,特别是在涉及氢化剂(Gold, Miri, & Robinson, 1980)的反应中。

2. 衍生物的合成

Xuan 等人 (2010) 展示了1-溴-2,4-二硝基苯的合成,可以推广到5-溴-2-氯-1,3-二硝基苯的合成。这个过程对于生产药用、医药剂、有机染料和有机电致发光材料的中间体至关重要。他们的方法实现了高产率和纯度,强调了该化合物在工业和制药应用中的实用性(Xuan et al., 2010)。

3. 芳香溴化过程

Andrievsky 等人 (2014) 研究了芳香化合物的溴化,这与生产卤代衍生物如5-溴-2-氯-1,3-二硝基苯相关。他们的工作强调了这种化合物在为进一步化学合成创造卤代中间体方面的重要性(Andrievsky et al., 2014)。

4. 亲核取代反应中的反应性

Dutov 等人 (2017) 研究了1-氯-和1-溴-3,5-二硝基苯的双重反应性,例如5-溴-2-氯-1,3-二硝基苯,在芳香核亲核取代反应中的反应。他们的研究揭示了这些化合物可以与各种阴离子亲核试剂发生取代反应。这项研究表明了5-溴-2-氯-1,3-二硝基苯在涉及亲核试剂的复杂化学合成中的潜力(Dutov et al., 2017)。

安全和危害

Safety data sheets indicate that 5-Bromo-2-chloro-1,3-dinitrobenzene should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

未来方向

作用机制

Target of Action

The primary target of 5-Bromo-2-chloro-1,3-dinitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their structure and function .

Mode of Action

5-Bromo-2-chloro-1,3-dinitrobenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the biochemical pathways involving the benzene ring. It participates in the electrophilic aromatic substitution reactions, which are crucial for the synthesis of various organic compounds . The compound’s interaction with the benzene ring can lead to the formation of new compounds with different properties .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The result of the action of 5-Bromo-2-chloro-1,3-dinitrobenzene is the formation of a substituted benzene ring . This can lead to the synthesis of new organic compounds with different properties . The exact molecular and cellular effects would depend on the specific context and the other compounds involved in the reaction .

Action Environment

The action, efficacy, and stability of 5-Bromo-2-chloro-1,3-dinitrobenzene can be influenced by various environmental factors. These include the presence of other compounds, the pH of the environment, temperature, and pressure . For instance, the compound’s reactivity can be enhanced in the presence of certain catalysts .

属性

IUPAC Name |

5-bromo-2-chloro-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClN2O4/c7-3-1-4(9(11)12)6(8)5(2-3)10(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQNTICVTKSXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612332 | |

| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloro-1,3-dinitrobenzene | |

CAS RN |

51796-82-8 | |

| Record name | 5-Bromo-2-chloro-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]butanoic acid](/img/structure/B1342735.png)

![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)

![5-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1342759.png)